2-Fluoro-5-hydroxy-3-methoxypyridine
Overview
Description
2-Fluoro-5-hydroxy-3-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO2.
Preparation Methods
The synthesis of 2-Fluoro-5-hydroxy-3-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) . Industrial production methods may involve the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures .
Chemical Reactions Analysis
2-Fluoro-5-hydroxy-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy or methoxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-hydroxy-3-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in pharmaceuticals due to their ability to interact with biological targets.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxy-3-methoxypyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Fluoro-5-hydroxy-3-methoxypyridine can be compared with other fluorinated pyridines such as:
- 2-Fluoro-3-hydroxypyridine
- 2-Fluoro-5-fluoroalkoxypyridine
- 2-Fluoro-3-methoxypyridine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of both hydroxyl and methoxy groups in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
6-fluoro-5-methoxypyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYJICLEHJWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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